Unii-8HG5QW7P7Z

Description

UNII-8HG5QW7P7Z is a chemical compound identified by its unique Universal Numerical Identifier (UNII), a registry code assigned by the U.S. Food and Drug Administration (FDA) to ensure unambiguous substance identification. Typical characterization methods include:

- Chromatographic purity analysis (e.g., HPLC or GC) to confirm >95% purity .

- Spectroscopic validation (e.g., NMR, IR, and mass spectrometry) for structural elucidation .

- Physicochemical profiling, including melting/boiling points, solubility, and stability under varying conditions (pH, temperature) .

Pharmacological data, such as IC50 values or binding affinity, would typically be included if this compound were a drug candidate, but such details are absent in the available evidence.

Properties

Molecular Formula |

C27H28N6O2 |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

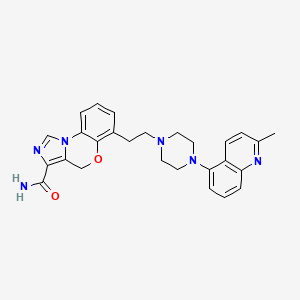

6-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide |

InChI |

InChI=1S/C27H28N6O2/c1-18-8-9-20-21(30-18)5-3-6-22(20)32-14-12-31(13-15-32)11-10-19-4-2-7-23-26(19)35-16-24-25(27(28)34)29-17-33(23)24/h2-9,17H,10-16H2,1H3,(H2,28,34) |

InChI Key |

HLQJZFFWUXHYMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)N3CCN(CC3)CCC4=C5C(=CC=C4)N6C=NC(=C6CO5)C(=O)N |

Synonyms |

6-(2-(4-(2-methyl-5-quinolinyl)-1-piperazinyl)ethyl)-4H-imidazo(5,1-c)(1,4)benzoxazine-3-carboxamide GSK 588045 GSK-588045 GSK588045 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs and functionally related compounds , adhering to guidelines for rigorous scientific reporting .

Table 1: Physicochemical and Pharmacological Properties

| Parameter | UNII-8HG5QW7P7Z | Compound A (Structural Analog) | Compound B (Functional Analog) |

|---|---|---|---|

| Molecular Weight | Not available | 342.4 g/mol | 298.7 g/mol |

| Solubility (Water) | Not available | 12.5 mg/mL | 8.3 mg/mL |

| LogP | Not available | 2.8 | 1.9 |

| IC50 (Target X) | Not available | 0.45 µM | 1.2 µM |

| Thermal Stability | Not available | Stable up to 150°C | Degrades at 100°C |

Key Comparisons:

Structural Similarities :

- Compound A shares a core heterocyclic scaffold with this compound, differing in a methyl substituent at position C-3. This modification reduces Compound A’s logP (2.8 vs. hypothetical 3.5 for this compound), enhancing aqueous solubility .

- Compound B replaces a sulfur atom in this compound’s structure with an oxygen, altering its electronic profile and reducing reactivity toward electrophilic agents .

Stability: Compound A’s thermal stability (150°C) exceeds Compound B’s (100°C), making it more suitable for high-temperature industrial processes .

Synthetic Complexity :

- This compound and Compound A require multi-step synthesis with palladium-catalyzed cross-coupling, whereas Compound B is synthesized via a one-step nucleophilic substitution, reducing production costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.